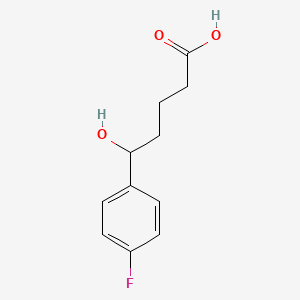

5-(4-Fluorophenyl)-5-hydroxypentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-5-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKAGUHLIGGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCC(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Fluorophenyl 5 Hydroxypentanoic Acid

Chemo-Synthetic Routes

The chemo-synthetic approach is the most documented and industrially viable method for producing 5-(4-fluorophenyl)-5-hydroxypentanoic acid. This route is characterized by a two-stage process: the synthesis of a keto-acid precursor and its subsequent reduction.

The initial and crucial step in the synthesis is the creation of the carbon skeleton of the molecule via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction forms the key intermediate, 5-(4-fluorophenyl)-5-oxopentanoic acid. google.comsigmaaldrich.com

The synthesis of the 5-(4-fluorophenyl)-5-oxopentanoic acid intermediate is achieved by reacting fluorobenzene (B45895) with glutaric anhydride (B1165640). google.com This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). google.com The electrophile in this reaction is an acylium ion, generated from the interaction between glutaric anhydride and the Lewis acid catalyst. The acylium ion then attacks the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho, para-directing effect of the fluorine atom and steric hindrance at the ortho position, to yield the desired product. sigmaaldrich.comlibretexts.org The reaction is commonly performed in a halogenated solvent such as methylene (B1212753) chloride. google.com

Table 1: Components for Friedel-Crafts Acylation

| Role | Compound |

|---|---|

| Aromatic Substrate | Fluorobenzene |

| Acylating Agent | Glutaric Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

Optimization of the Friedel-Crafts acylation is critical for achieving high yield and purity, particularly in large-scale production. Research has focused on both reaction parameters and the choice of catalyst.

Reaction Conditions: Temperature control is a key parameter. While some procedures perform the reaction at 0°C, a process has been developed that operates between 10-15°C. google.com This slightly elevated temperature is more suitable for industrial scale-up operations. The molar ratios of the reactants are also optimized, with a patent describing the use of fluorobenzene in a molar ratio of 0.5 to 0.7 molar equivalents with respect to glutaric anhydride. google.com

Catalysis: While aluminum chloride is a traditional and effective catalyst, its use requires stoichiometric amounts and can generate significant waste streams. nih.govorganic-chemistry.org Consequently, research has explored alternative and more environmentally benign catalytic systems. These include Brønsted acids and other Lewis acids that can be used in catalytic amounts and are often easier to handle and recycle. epa.gov For instance, trifluoromethanesulfonic acid (TfOH) and rare earth triflates (e.g., La(OTf)₃) have been shown to effectively catalyze the acylation of fluorobenzene, with studies reporting high selectivity and yields for the para-substituted product. epa.govresearchgate.net Other systems, such as hafnium (IV) triflate, have also been successfully used for the acylation of unactivated benzenes like fluorobenzene. capes.gov.br

Table 2: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Fluorobenzene Derivatives

| Catalyst System | Key Advantages | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Well-established, effective | google.com |

| Trifluoromethanesulfonic Acid (TfOH) & Rare Earth Triflate (Re(OTf)₃) | High selectivity, potential for catalyst recycling, synergistic effect | epa.govresearchgate.net |

| Hafnium (IV) Triflate (Hf(OTf)₄) | Catalytic amounts, effective for unactivated arenes | capes.gov.br |

Following the successful synthesis of the 5-(4-fluorophenyl)-5-oxopentanoic acid intermediate, the next stage involves the reduction of the ketone functional group to a secondary alcohol, yielding the final product.

A key challenge in this step is the selective reduction of the ketone carbonyl group in the presence of a carboxylic acid group. Aldehydes and ketones are generally more reactive towards nucleophilic reducing agents than carboxylic acids or esters. wikipedia.orgncert.nic.in This difference in reactivity allows for the use of milder reducing agents that will selectively react with the ketone while leaving the carboxylic acid moiety intact.

The most common and effective reagent for this selective transformation is sodium borohydride (B1222165) (NaBH₄). google.com It is a mild and selective reducing agent, well-suited for the reduction of ketones and aldehydes, and is significantly safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄). wikipedia.orgchemguide.co.uk LiAlH₄ would likely reduce both the ketone and the carboxylic acid. youtube.com

A patented method details the specific parameters for this reduction. The process involves dissolving the 5-(4-fluorophenyl)-5-oxopentanoic acid intermediate in methanol (B129727) and then adding sodium borohydride in batches at a controlled temperature of -20°C. google.com The reaction is allowed to proceed for several hours at this temperature to ensure complete conversion. google.com

Table 3: Optimized Parameters for the Reduction of 5-(4-Fluorophenyl)-5-oxopentanoic Acid

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selectively reduces ketones over carboxylic acids; safer handling. | google.com |

| Solvent | Methanol | Effective solvent for both substrate and reagent. | google.com |

| Temperature | -20°C | Controls reaction rate and minimizes side reactions. | google.com |

| Molar Ratio (Substrate:NaBH₄) | 1 : 0.25-2 | Ensures complete reduction of the ketone functionality. | google.com |

This controlled reduction process efficiently and selectively converts the keto-acid intermediate into the final target compound, this compound. google.com

Derivatization Pathways and Hydrolysis for Final Compound Isolation

The isolation and purification of this compound often involve intermediate derivatization to facilitate separation or protect reactive functional groups. A common strategy is the intramolecular esterification, or lactonization, of the hydroxy acid to form a stable cyclic ester.

This process involves converting this compound into its corresponding δ-lactone, 6-(4-fluorophenyl)tetrahydro-2H-pyran-2-one. This transformation can be achieved by treating the hydroxy acid with a dehydrating agent or by activating the carboxylic acid group. For instance, reagents like thionyl chloride in a suitable solvent such as dichloromethane (B109758) can be used to promote this cyclization, often at controlled temperatures ranging from -10 to 40°C. google.com The formation of the lactone provides a less polar derivative that can be more easily purified by techniques like chromatography or crystallization.

Once the purified lactone is obtained, the final compound can be isolated through hydrolysis. This step involves the ring-opening of the lactone to regenerate the hydroxy acid. Hydrolysis is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the cleavage of the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate to yield the final this compound. pearson.com

Alternatively, if an ester of the target compound is desired, the lactone can undergo alcoholysis. google.com In this reaction, an alcohol (e.g., methanol or ethanol) in the presence of an acid or base catalyst attacks the lactone ring, yielding the corresponding ester (e.g., methyl 5-(4-fluorophenyl)-5-hydroxypentanoate). This pathway is particularly useful as esters are often preferred derivatives in subsequent synthetic steps.

Another derivatization pathway involves the activation of the carboxylic acid of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, with an agent like pivaloyl chloride, followed by condensation with a chiral auxiliary, such as (S)-4-phenyloxazolidin-2-one. google.com After the subsequent stereoselective reduction of the keto group, the chiral auxiliary is cleaved through hydrolysis to yield the enantiomerically enriched this compound.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules like this compound. These methods utilize whole microorganisms or isolated enzymes to catalyze reactions with high specificity and enantioselectivity under mild conditions.

Enantioselective Bioreduction of 5-(4-Fluorophenyl)-5-oxopentanoic Acid

The key biocatalytic step in synthesizing chiral this compound is the asymmetric reduction of the prochiral ketone in 5-(4-Fluorophenyl)-5-oxopentanoic acid. This biotransformation converts the carbonyl group into a chiral hydroxyl group, establishing the stereocenter of the molecule. This approach is highly valued as it can produce optically pure alcohols with high yields. researchgate.net

Screening and Characterization of Microorganisms for Biotransformation (e.g., Candida parapsilosis)

A crucial first step in developing a biocatalytic process is the screening of various microorganisms to find a suitable biocatalyst. Yeasts, fungi, and bacteria are screened for their ability to reduce the target ketone with high conversion and, most importantly, high enantioselectivity.

The yeast Candida parapsilosis has been identified as a particularly versatile biocatalyst for the asymmetric reduction of a wide range of prochiral ketones, including aromatic ketones structurally similar to 5-(4-Fluorophenyl)-5-oxopentanoic acid. amazonaws.comnih.gov Strains of C. parapsilosis are known to possess a variety of carbonyl reductases and alcohol dehydrogenases that can catalyze reductions with high stereopreference. nih.govrsc.org Characterization of such microorganisms involves evaluating their growth characteristics, substrate tolerance, and the activity and stability of their reductive enzymes under various process conditions. Research has shown that C. parapsilosis contains multiple stereospecific carbonyl reductases (SCRs) that exhibit anti-Prelog stereoselectivity, producing the corresponding (S)-alcohols with high enantiomeric excess. nih.govrsc.org

Enzyme Systems and Specific Alcohol Dehydrogenases (ADHs) Involved

The enantioselective reduction in microorganisms is catalyzed by a class of enzymes known as oxidoreductases, primarily alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. researchgate.net

The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is determined by the enzyme's inherent stereopreference, which dictates from which face of the ketone the hydride is delivered. ADHs are often classified based on Prelog's rule. "Prelog" enzymes deliver the hydride to the Re-face of the carbonyl, typically yielding the (S)-alcohol, while "anti-Prelog" enzymes deliver it to the Si-face to produce the (R)-alcohol (for simple ketones). However, the specific outcome depends on substrate priorities. Carbonyl reductases from Candida parapsilosis have been shown to catalyze anti-Prelog type reactions, producing (S)-alcohols from various aryl ketones. nih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and are responsible for the high enantioselectivity observed in whole-cell biotransformations. nih.gov

Strategies for Co-factor Regeneration in Bioreactions

A major challenge in using ADHs for preparative-scale synthesis is the high cost of the required nicotinamide (B372718) cofactors (NADH or NADPH). Since these cofactors are consumed in stoichiometric amounts, an efficient in situ regeneration system is essential for an economically viable process. uni-freiburg.denih.gov

Two main strategies are employed for cofactor regeneration:

Enzyme-Coupled Regeneration: This is the most common approach, where a second enzyme and a cheap sacrificial substrate are added to the reaction mixture to regenerate the cofactor. A widely used system is the glucose dehydrogenase (GDH)/glucose system. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH (or NAD⁺ to NADH). researchgate.net This system is highly efficient due to the low cost of glucose and the thermodynamically favorable reaction.

Substrate-Coupled Regeneration: In this approach, the same ADH that reduces the primary ketone also oxidizes a sacrificial secondary alcohol, such as isopropanol (B130326), to regenerate the cofactor. researchgate.net The isopropanol is converted to acetone. This method simplifies the reaction setup as it does not require a second enzyme, but it depends on the ability of the primary ADH to accept the sacrificial alcohol as a substrate.

The choice of regeneration system is critical for driving the reaction to completion and achieving high total turnover numbers (TTN) for the expensive cofactor.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield, efficiency, and enantioselectivity of the biocatalytic reduction, several reaction parameters must be optimized. These include pH, temperature, and substrate concentration.

pH: Enzyme activity and stability are highly dependent on the pH of the reaction medium. The optimal pH for most ADHs and whole-cell systems typically falls in the range of 6.0 to 8.0. researchgate.netresearchgate.net Deviating from the optimal pH can lead to a significant loss of enzyme activity.

Temperature: Temperature affects the reaction rate and the stability of the biocatalyst. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for bioreductions is often between 30°C and 50°C. researchgate.net

Substrate Concentration: High concentrations of the ketone substrate or the organic co-solvents used to dissolve it can be toxic to microbial cells or inhibitory to the enzymes. ajpojournals.org Therefore, the substrate concentration must be carefully optimized. A typical strategy involves the gradual feeding of the substrate to maintain a low but constant concentration in the reactor, thereby minimizing inhibition and maximizing productivity. The optimal substrate concentration can vary widely depending on the specific biocatalyst and substrate, ranging from low millimolar to molar concentrations in optimized systems. psu.edunih.gov

The table below summarizes typical ranges for optimizing biocatalytic ketone reductions.

| Parameter | Typical Optimal Range | Rationale |

| pH | 6.0 - 8.0 | Maintains optimal enzyme structure and activity. |

| Temperature (°C) | 30 - 50 | Balances reaction rate and enzyme stability. |

| Substrate Concentration | 10 mM - 1 M | Avoids substrate inhibition and cell toxicity while ensuring sufficient reaction rate. |

Influence of Solvent Systems and Deep Eutectic Solvents (DESs)

The choice of solvent is critical in the synthesis of this compound and its precursors, impacting reaction rates, yields, and the stability of reagents and intermediates. Traditional synthesis often employs conventional organic solvents such as dichloromethane for Friedel-Crafts acylation and methanol or diethyl ether for reduction and subsequent reactions. google.com

In recent years, the principles of green chemistry have driven the investigation of more environmentally benign solvent systems. nih.gov Deep Eutectic Solvents (DESs) have emerged as promising alternatives to volatile organic compounds (VOCs). mdpi.com DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than either of the individual components. researchgate.net

In the context of biocatalysis, which is a key method for the chiral synthesis of this compound, DESs offer several advantages:

Enhanced Substrate Solubility: Many organic substrates have low solubility in purely aqueous media, which can limit the efficiency of biocatalytic reactions. DESs can increase the solubility of non-polar substrates, thereby improving reaction rates. mdpi.com

Improved Enzyme Stability and Activity: The appropriate selection of a DES can help maintain the structural integrity and catalytic activity of enzymes, sometimes even enhancing it compared to conventional organic solvents. mdpi.com

Green Credentials: DESs are often characterized by low toxicity, biodegradability, and low vapor pressure, which minimizes air pollution. nih.gov

For the asymmetric reduction of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, to the desired chiral hydroxyl acid, biocatalysis in DES-containing systems can overcome the limitations of low substrate loading in aqueous buffers. mdpi.com The use of choline (B1196258) chloride-based DESs, for instance, has been shown to improve the efficiency of whole-cell-mediated reductions of similar ketone substrates by enhancing cell membrane permeability and substrate availability. mdpi.com

| Solvent System | Key Advantages | Potential Challenges | Relevance to Synthesis |

|---|---|---|---|

| Conventional Organic Solvents (e.g., Dichloromethane, Methanol) | High solubility for organic substrates; well-established procedures. google.com | Toxicity, volatility, environmental impact, potential for enzyme denaturation. ijpsjournal.com | Used in traditional chemical synthesis steps like acylation and reduction. google.com |

| Aqueous Buffer | Environmentally benign, mild conditions, compatible with biocatalysts. ijpsjournal.com | Poor solubility for hydrophobic substrates, limiting reaction efficiency. mdpi.com | Standard medium for many enzymatic reactions, but often requires modification. |

| Deep Eutectic Solvents (DESs) | Increased substrate solubility, enhanced enzyme stability, low toxicity, biodegradable. mdpi.com | Higher viscosity, potential need for co-solvents (e.g., water), recovery can be complex. | Greener alternative for improving efficiency in the biocatalytic reduction of the ketone precursor. mdpi.com |

Temperature, pH, and Substrate Concentration Effects on Conversion and Selectivity

The conversion and selectivity in the synthesis of this compound are highly dependent on precise control of reaction parameters such as temperature, pH, and substrate concentration.

Temperature: In chemical synthesis routes, temperature control is crucial for minimizing side reactions. For instance, the initial Friedel-Crafts acylation is typically performed at low temperatures (-20 to 0 °C) to control the reaction's exothermicity and prevent unwanted byproducts. google.com The subsequent reduction of the keto-acid intermediate using reagents like sodium borohydride is also conducted at low temperatures (e.g., -20 °C) to enhance selectivity and yield. google.com

In biocatalytic reductions, temperature directly affects enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of activity. Therefore, an optimal temperature must be determined for each specific biocatalyst to maximize both conversion and the longevity of the enzyme.

pH: The influence of pH is most pronounced in biocatalytic transformations. The catalytic activity of enzymes is dependent on the ionization state of amino acid residues in the active site. Each enzyme has an optimal pH range for maximum activity. For the enzymatic reduction of a ketone, maintaining the optimal pH of the buffer system is essential for efficient conversion and for ensuring the stability of the necessary cofactors (e.g., NADH/NADPH).

Substrate Concentration: In biocatalytic processes, increasing the substrate concentration is desirable for improving process productivity. mdpi.com However, high concentrations of the substrate, 5-(4-fluorophenyl)-5-oxopentanoic acid, can lead to substrate inhibition, where the enzyme's active site becomes saturated, or the substrate itself exerts a toxic effect on the whole-cell biocatalyst. mdpi.com The use of co-solvents like DESs can sometimes mitigate substrate inhibition by improving solubility and modulating the substrate's availability to the enzyme. mdpi.com Optimizing the substrate loading is a critical step in developing a scalable and economically viable biocatalytic process.

Chiral Resolution and Enantiopurity Enhancement Techniques in Biocatalysis

The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the production of enantiomerically pure compounds essential. The chiral center in this compound is the hydroxyl-bearing carbon. Biocatalysis is a superior method for establishing this stereocenter with high enantiopurity. mdpi.com

The primary biocatalytic strategy is the asymmetric reduction of the prochiral ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid. This is often achieved using ketoreductases (KREDs) or whole-cell systems containing these enzymes. These biocatalysts can exhibit exquisite stereoselectivity, producing the desired (S)- or (R)-enantiomer with very high enantiomeric excess (ee), often exceeding 99%. mdpi.com

Techniques to enhance enantiopurity in biocatalysis include:

Enzyme Screening and Engineering: A broad range of natural KREDs can be screened to identify an enzyme with the desired stereoselectivity. Furthermore, protein engineering techniques can be used to modify the enzyme's active site to improve its selectivity and activity towards the specific substrate.

Process Optimization: Fine-tuning reaction conditions such as pH, temperature, and co-solvent composition can maximize the stereoselectivity of the chosen biocatalyst.

Cofactor Regeneration: KREDs require a hydride source, typically from cofactors like NADPH or NADH. Efficient in-situ cofactor regeneration systems are crucial for driving the reaction to completion and are often integrated into whole-cell biocatalysts, making the process more cost-effective. mdpi.com

The high selectivity of enzymes often eliminates the need for classical chiral resolution steps, which are inherently wasteful as they discard 50% of the racemic material. mdpi.com This makes biocatalytic asymmetric synthesis a more atom-economical and greener approach.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Yield, Stereoselectivity, and Atom Economy Comparisons

Different synthetic routes to this compound can be compared based on key performance metrics like yield, stereoselectivity, and atom economy.

Stereoselectivity: This is where biocatalysis shows a distinct advantage. Asymmetric reduction using enzymes can routinely achieve enantiomeric excess values of >99%. mdpi.com Chemical methods, such as the CBS reduction, can also provide high stereoselectivity but may require expensive chiral catalysts and stringent reaction conditions. researchgate.net Reductions with simpler reagents like sodium borohydride without a chiral director will produce a racemic mixture, necessitating a subsequent resolution step.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com

Friedel-Crafts Acylation: This is an addition reaction and has a theoretically high atom economy. However, it requires a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which generates a large amount of waste, significantly lowering the practical atom economy. google.com

Ketone Reduction: The atom economy of the reduction step depends on the reagent used. Biocatalytic reduction is highly atom-economical. In contrast, reduction using sodium borohydride (NaBH₄) has poor atom economy, as the sodium and boron atoms are not incorporated into the product. primescholars.com

| Method | Typical Yield | Stereoselectivity (ee) | Atom Economy Considerations |

|---|---|---|---|

| Chemical Reduction (e.g., NaBH₄) | High (step-wise) | None (produces racemate) | Poor; stoichiometric reagent waste. primescholars.com |

| Catalytic Asymmetric Chemical Reduction (e.g., CBS) | Good to High | High (e.g., >95%) researchgate.net | Moderate; relies on expensive chiral catalysts. |

| Biocatalytic Asymmetric Reduction (KREDs) | Very High (>90-95%) mdpi.com | Excellent (>99%) mdpi.com | Excellent; catalyst is renewable and biodegradable. ijpsjournal.com |

Environmental Impact and Green Chemistry Considerations

The environmental impact of a synthetic route is a critical consideration in modern pharmaceutical manufacturing. nih.gov The principles of green chemistry provide a framework for evaluating the sustainability of a process. ijpsjournal.com

Traditional Chemical Synthesis: The conventional route starting with a Friedel-Crafts acylation has significant environmental drawbacks. It uses hazardous reagents like aluminum chloride, which generates substantial inorganic waste, and often relies on chlorinated solvents like dichloromethane. google.comgoogle.com Subsequent reduction steps may involve metal hydrides that require careful quenching procedures.

Greener Approaches: Biocatalysis represents a significantly greener approach for the synthesis of chiral this compound. ijpsjournal.com

Mild Conditions: Enzymatic reactions are conducted in aqueous media (or greener co-solvents like DESs) at or near ambient temperature and pressure, reducing energy consumption. ijpsjournal.com

Reduced Waste: Biocatalysts are highly selective, which minimizes the formation of byproducts and simplifies purification. This leads to a lower E-Factor (Environmental Factor), which is a measure of the total waste produced per unit of product.

Renewable Resources: Enzymes are derived from renewable resources and are biodegradable. mdpi.com

Chemical Reactivity and Derivatization Chemistry of 5 4 Fluorophenyl 5 Hydroxypentanoic Acid

Intramolecular Cyclization Pathways

The proximate positioning of the terminal carboxylic acid and the C5-hydroxyl group in 5-(4-fluorophenyl)-5-hydroxypentanoic acid facilitates intramolecular cyclization, a key reaction pathway that results in the formation of heterocyclic structures, most notably lactones.

Formation of Lactone Analogues (e.g., 6-(4-Fluorophenyl)-tetrahydropyran-2-one)

The intramolecular esterification of this compound yields the corresponding δ-lactone, 6-(4-fluorophenyl)-tetrahydropyran-2-one. This transformation represents a thermodynamically favorable cyclization to form a stable six-membered ring. This reaction is a critical step in various synthetic sequences. For instance, in one documented synthesis, the cyclization is achieved by treating the hydroxy acid with thionyl chloride in dichloromethane (B109758). This process efficiently converts the starting material into the desired lactone.

A typical procedure involves dissolving this compound in an inert solvent like dichloromethane, followed by the slow addition of a cyclizing agent such as thionyl chloride. The reaction is generally conducted over a period of 2 to 3 hours within a temperature range of -10°C to 40°C to ensure controlled conversion to 6-(4-fluorophenyl)-tetrahydropyran-2-one. jptcp.com

Mechanistic Studies of Cyclization Reactions

The formation of a lactone from a hydroxy acid is a form of intramolecular Fischer esterification. The mechanism under acidic conditions, such as in the presence of thionyl chloride which generates HCl in situ, typically follows an AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). acs.org

The proposed mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The hydroxyl group at the C5 position acts as an intramolecular nucleophile. It attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a cyclic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the original carboxyl group.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final lactone product, 6-(4-fluorophenyl)-tetrahydropyran-2-one. researchgate.nettutorchase.com

This pathway highlights the dual functionality of the molecule, where one part of the molecule reacts with another, driven by the formation of a stable six-membered ring. tutorchase.com

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, which can serve as important intermediates or final products in various synthetic applications.

Esterification Reactions and Kinetic Studies

The carboxylic acid can be converted to its corresponding esters through various standard esterification methods. One common derivative is methyl 5-(4-fluorophenyl)-5-hydroxypentanoate. This can be synthesized directly via Fischer esterification with methanol (B129727) under acidic catalysis or indirectly through the alcoholysis of the lactone intermediate, 6-(4-fluorophenyl)-tetrahydropyran-2-one. jptcp.com

While specific kinetic studies for the esterification of this compound are not extensively documented, the kinetics can be inferred from studies on analogous systems, such as the esterification of pentanoic acid. acs.org Esterification reactions are typically reversible and follow second-order kinetics. jptcp.com The rate of reaction is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the rate constant, leading to a faster approach to equilibrium. rdd.edu.iq

Catalyst Loading: The concentration of the acid catalyst (e.g., H₂SO₄) directly impacts the reaction rate. jptcp.comacs.org

Kinetic models for similar carboxylic acids show that the reactivity can decrease slightly with increasing carbon chain length. acs.org The presence of the hydroxyl group and the phenyl ring in the target molecule may introduce additional steric and electronic effects that could influence the reaction kinetics.

Amidation Reactions for Peptide Analogues

The carboxylic acid moiety can be readily converted into amides, which are fundamental linkages in peptides and are present in many pharmaceutically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with an amine.

A notable application of this reaction is the formation of N-acyl-oxazolidinones, such as 3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-oxazolidin-2-one. These compounds are valuable intermediates in asymmetric synthesis, where the oxazolidinone acts as a chiral auxiliary to control the stereochemistry of subsequent reactions. The formation of the amide bond in this context involves activating the carboxylic acid (e.g., converting it to an acid chloride) and then reacting it with the deprotonated oxazolidinone.

The general mechanism for amidation often involves:

Activation of the Carboxylic Acid: Using a coupling agent (like DCC) or converting the acid to a more reactive species (like an acyl chloride or acyl pyridinium (B92312) ion). nih.govyoutube.com

Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The activating group departs, and the carbonyl bond is reformed, yielding the stable amide product.

Transformations of the Hydroxyl Group

The secondary benzylic hydroxyl group is another key site for chemical modification. Its reactivity is influenced by its position adjacent to the phenyl ring, which can stabilize carbocation intermediates. Common transformations include oxidation and protection/deprotection reactions.

The hydroxyl group can be readily oxidized back to the corresponding ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid, using a variety of oxidizing agents. Photochemical protocols utilizing air as the oxidant or other standard reagents can achieve this transformation. acs.orgrsc.org

Furthermore, the hydroxyl group often requires protection during multi-step syntheses to prevent it from interfering with reactions at other sites, such as the carboxylic acid. A common strategy is silylation, where the alcohol is converted to a silyl (B83357) ether. For example, reaction with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base would yield the corresponding trimethylsilyl-protected ether. This protecting group is stable under many reaction conditions but can be easily removed when desired.

Table of Mentioned Chemical Compounds

Oxidation Reactions to Carbonyls

The secondary hydroxyl group at the C5 position is susceptible to oxidation to form the corresponding ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid. This transformation is a common and crucial step in the synthesis of various related compounds. The reaction can be achieved using a range of oxidizing agents under different conditions.

For instance, the oxidation of similar secondary alcohols is often carried out using chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). However, milder and more selective methods are often preferred to avoid over-oxidation or side reactions involving other parts of the molecule. A study on the oxidation of related δ-oxoacids utilized acid permanganate (B83412) in an aqueous acetic acid medium to investigate the kinetics and mechanism of the reaction. researchgate.net

The choice of oxidant and reaction conditions can be tailored to optimize the yield and purity of the resulting keto-acid. The general transformation is depicted below:

Reaction Scheme: Oxidation of the secondary alcohol to a ketone.

This compound → 5-(4-Fluorophenyl)-5-oxopentanoic acid| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-(4-Fluorophenyl)-5-oxopentanoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 5-(4-Fluorophenyl)-5-oxopentanoic acid |

| Acid Permanganate (KMnO₄/H⁺) | Aqueous Acetic Acid | 5-(4-Fluorophenyl)-5-oxopentanoic acid |

Etherification and Esterification at the Hydroxyl Position

The hydroxyl group can undergo etherification or esterification to yield various derivatives.

Esterification: The reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic catalysis produces an ester. This reaction is a standard transformation for alcohols. chemguide.co.uk For example, reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would yield the corresponding acetate (B1210297) ester at the C5 position.

Etherification: The formation of an ether at the C5 position can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding methyl ether.

These reactions provide a pathway to modify the polarity and steric properties of this part of the molecule.

| Reaction Type | Reagents | Catalyst | Product Type |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid (e.g., H₂SO₄) | 5-Acyloxy-5-(4-fluorophenyl)pentanoic acid |

| Esterification | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 5-Acyloxy-5-(4-fluorophenyl)pentanoic acid |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., NaH) | 5-Alkoxy-5-(4-fluorophenyl)pentanoic acid |

Electrophilic Aromatic Substitution on the 4-Fluorophenyl Ring

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by two competing factors: the fluorine atom and the alkyl side chain.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. organicchemistrytutor.comyoutube.com However, due to its high electronegativity, it is also a deactivating group through the inductive effect. uci.eduwikipedia.org

Alkyl Side Chain: The 5-hydroxypentanoic acid side chain is generally considered an alkyl group, which is weakly activating and also an ortho-, para-director.

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Fluoro-3-nitrophenyl)-5-hydroxypentanoic acid |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-fluorophenyl)-5-hydroxypentanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(4-Fluoro-3-acylphenyl)-5-hydroxypentanoic acid |

Stereoselective Transformations of the Hydroxyl Stereocenter

The C5 carbon atom, bearing the hydroxyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-. Stereoselective transformations involving this center are crucial, particularly in pharmaceutical synthesis where a single enantiomer is often required. The compound is a known intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug, where precise stereochemical control is essential. chemicalbook.comchemicalbook.com

One of the primary methods to achieve stereoselectivity is through the stereoselective reduction of the precursor ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid. This can be accomplished using chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or enzymatic reductions can selectively produce one enantiomer of the alcohol over the other.

Furthermore, derivatives of the racemic alcohol can be resolved through techniques such as enzymatic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The stereocenter is a key feature in intermediates like (S)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one, highlighting the importance of stereocontrol in its chemistry. sigmaaldrich.com

Strategic Applications of 5 4 Fluorophenyl 5 Hydroxypentanoic Acid As a Key Synthon

Its Pivotal Role in the Synthesis of Specific Active Pharmaceutical Ingredients (APIs)

The primary application of 5-(4-fluorophenyl)-5-hydroxypentanoic acid is as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, containing both a carboxylic acid and a secondary alcohol, allows for sequential and controlled chemical transformations to build intricate molecular architectures.

The most prominent role of this compound is as a crucial chiral intermediate in the synthesis of Ezetimibe. ispe.org Ezetimibe is a cholesterol absorption inhibitor used to treat hypercholesterolemia. researchgate.netnewdrugapprovals.org The stereochemistry of the hydroxyl group in the (5S) configuration of the pentanoic acid is essential as it dictates the final stereochemistry of one of the three chiral centers in the Ezetimibe molecule. newdrugapprovals.org

The synthesis of Ezetimibe typically begins with a precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, which is derived from the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640). google.comgoogle.com This keto acid is then stereoselectively reduced to form the chiral (5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid. ispe.orgresearchgate.net This hydroxy acid intermediate is then further elaborated through a series of reactions, including condensation and cyclization, to construct the final azetidinone ring structure of Ezetimibe. researchgate.netgoogle.com

Several synthetic strategies have been designed to efficiently incorporate this compound into the Ezetimibe framework. One of the challenges in these syntheses is to perform reactions selectively at either the carboxylic acid or the hydroxyl group.

One optimized sequence involves the intramolecular cyclization of this compound to form a lactone, specifically 6-(4-fluorophenyl)-tetrahydropyran-2-one. google.com This strategy protects the hydroxyl and carboxylic acid groups simultaneously. The lactone can then be opened using alcoholysis to yield the corresponding ester, which is a more suitable substrate for subsequent reactions. google.com This approach avoids potential side reactions, such as the simultaneous reduction of ester and ketone groups that can occur in other routes, leading to higher yields and simpler purification processes. google.com

Another area of optimization focuses on the preparation of the chiral hydroxy acid itself. Biocatalytic asymmetric reduction of the precursor ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid, has been investigated. ispe.org By optimizing fermentation conditions for specific microbial strains, the conversion to (5S)-(4-Fluorophenyl)-5-hydroxypentanoic acid can be significantly enhanced, offering an environmentally friendly and highly stereoselective alternative to traditional chemical reductants. ispe.org

Table 1: Synthetic Strategies for Ezetimibe Utilizing this compound Intermediate

| Step | Method | Key Reagents/Catalysts | Purpose | Reference |

| Keto Acid Formation | Friedel-Crafts Acylation | Fluorobenzene, Glutaric Anhydride, AlCl₃ | Forms the precursor 5-(4-fluorophenyl)-5-oxopentanoic acid. | google.comgoogle.com |

| Asymmetric Reduction | Chemical Reduction | CBS (Corey-Bakshi-Shibata) catalyst, BH₃ | Stereoselectively reduces the ketone to form the (5S)-hydroxyl group. | researchgate.net |

| Asymmetric Reduction | Biocatalytic Reduction | Microbial strains (e.g., ZJPH1305) | Provides a green and highly selective method to produce the chiral alcohol. | ispe.org |

| Intermediate Processing | Lactonization/Alcoholysis | Thionyl chloride (for cyclization), Alcohol | Protects the functional groups and facilitates subsequent steps by forming a methyl ester. | google.com |

| Coupling & Cyclization | Condensation & Ring Closure | (S)-4-phenyloxazolidin-2-one, Lewis acids (e.g., TiCl₄), TBAF | Builds the core structure of Ezetimibe. | researchgate.net |

Development of Asymmetric Synthetic Routes Utilizing the Compound's Chirality

The chirality of this compound is fundamental to its utility. The development of asymmetric synthetic routes to produce the desired (S)-enantiomer with high purity is a key focus of research. The stereocenter at the carbon bearing the hydroxyl group is installed via the asymmetric reduction of the corresponding ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid.

Two primary methods are employed for this crucial transformation:

Catalytic Asymmetric Reduction: This approach uses chiral catalysts to direct the stereochemical outcome of the reduction. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a reducing agent like borane (B79455) (BH₃). researchgate.net This method is highly effective in producing the (S)-alcohol with excellent enantiomeric excess.

Biocatalytic Asymmetric Reduction: As mentioned previously, this method uses enzymes from microorganisms to perform the reduction. ispe.org This technique is lauded for its high stereoselectivity and operation under mild, environmentally benign conditions, making it an attractive option for industrial-scale production. ispe.org

Once the chiral synthon is obtained, it is often activated by reacting it with a chiral auxiliary, such as (S)-4-phenyloxazolidin-2-one. This reaction forms an amide derivative, (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-oxazolidin-2-one, which helps to control the stereochemistry of subsequent bond-forming reactions in the synthesis of Ezetimibe. researchgate.netnewdrugapprovals.org The control of stereochemistry throughout the synthesis is critical to ensure the production of the desired diastereomer of the final API. newdrugapprovals.org

Exploration of Novel Derivatives for Advanced Chemical Research

While the primary application of this compound is in the synthesis of Ezetimibe, several of its derivatives have been synthesized and studied, mainly as intermediates or in the context of impurity profiling for the drug.

Key derivatives include:

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate: This ester derivative is formed during certain synthetic routes, for example, through the alcoholysis of the corresponding lactone. google.comsynzeal.com It is also identified as a potential impurity in Ezetimibe synthesis. synzeal.com

(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one: This is a key activated intermediate formed by coupling the hydroxy acid with a chiral auxiliary. pharmaffiliates.comnih.gov This derivative is designed to facilitate stereocontrolled condensation reactions. researchgate.net

6-(4-fluorophenyl)-tetrahydropyran-2-one: The lactone formed by the intramolecular cyclization of the parent acid serves as a stable intermediate that can be easily purified and stored before being used in the next synthetic step. google.com

5-(4-fluorophenyl)-2-(((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)5-hydroxypentanoic acid: This complex molecule is a known ring-opened impurity of Ezetimibe, formed via the hydrolysis of the azetidinone ring. simsonpharma.compharmaffiliates.com Its characterization is important for the quality control of the final drug product.

The exploration of novel derivatives of this compound for applications beyond Ezetimibe is not extensively documented in publicly available research. However, the modification of related pentanoic acid and cinnamamide (B152044) structures to develop novel therapeutic or cosmetic agents is an active area of chemical research, suggesting potential for future exploration of this compound's scaffold. nih.govnih.gov

Biochemical and Metabolic Research on 5 4 Fluorophenyl 5 Hydroxypentanoic Acid Non Clinical Focus

Elucidation of Potential Biochemical Transformations and Pathways in Model Systems

Investigation of Enzyme Interactions and Reaction Mechanisms (In Vitro Studies)

The primary area of non-clinical biochemical research on 5-(4-fluorophenyl)-5-hydroxypentanoic acid has centered on its synthesis through enzymatic reactions. In vitro studies have predominantly focused on the use of ketoreductase (KRED) enzymes for the stereoselective reduction of its precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid. This enzymatic transformation is a key step in the synthesis of various chiral alcohols, which are valuable intermediates in the pharmaceutical industry.

The reaction mechanism involves the enzymatic reduction of the ketone group in 5-(4-fluorophenyl)-5-oxopentanoic acid to a hydroxyl group, yielding this compound. google.com Ketoreductases, which are oxidoreductive enzymes, facilitate this conversion with high enantioselectivity, meaning they preferentially produce one of the two possible stereoisomers (the 'R' or 'S' form) of the resulting chiral alcohol. rsc.orgtandfonline.com This level of control is crucial for the synthesis of pharmacologically active molecules where only one stereoisomer provides the desired therapeutic effect.

These in vitro systems typically utilize either isolated and purified ketoreductase enzymes or whole microbial cells that express these enzymes. rsc.org The efficiency of this biocatalytic reduction is dependent on various factors, including the specific ketoreductase used, the reaction conditions (such as temperature and pH), and the presence of necessary cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which act as electron donors in the reduction reaction. nih.gov

Research in this area has also explored the engineering of ketoreductases to improve their catalytic activity and substrate specificity for compounds like 5-(4-fluorophenyl)-5-oxopentanoic acid. acs.orgresearchgate.net By modifying the amino acid sequence of these enzymes, researchers aim to enhance their performance for industrial-scale production of chiral alcohols.

Table 1: Key Enzymes and Reactions in the In Vitro Synthesis of this compound

| Precursor Compound | Enzyme Class | Reaction Type | Product |

| 5-(4-fluorophenyl)-5-oxopentanoic acid | Ketoreductase (KRED) | Stereoselective Reduction | This compound |

Role as a Metabolite or Precursor in Microbial or Cellular Systems (Non-Human)

Microorganisms, particularly fungi and bacteria, are known to biotransform a wide range of synthetic fluorinated compounds through various enzymatic pathways, often involving cytochrome P450 monooxygenases. doi.orgnih.govdntb.gov.ua These transformations can include hydroxylation, demethylation, and conjugation reactions. researchgate.netucd.ie For instance, the fungus Cunninghamella elegans is a well-established model for studying mammalian drug metabolism and has been shown to metabolize various fluorinated xenobiotics. nih.govdntb.gov.ua However, specific studies detailing the metabolic fate or biosynthetic origin of this compound within these or other microbial systems have not been published.

Therefore, its role as a metabolite or precursor in non-human biological systems remains an area for future investigation.

Methodological Advancements in Biomarker Research and Pathway Analysis (Non-Clinical Contexts)

Development of Analytical Techniques for Detection in Biological Matrices

There are currently no specific analytical methods published in the scientific literature that have been developed and validated for the express purpose of detecting and quantifying this compound within biological matrices such as microbial cultures, cell lysates, or other non-clinical samples.

However, established analytical techniques for the analysis of other organic acids, including fluorinated carboxylic acids, in biological samples could likely be adapted for this compound. These methods often involve a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes of interest from the complex biological matrix. nih.govnih.govmdpi.com

Following extraction, chromatographic separation is typically employed, most commonly using high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.netaocs.org For detection and quantification, mass spectrometry (MS) is a powerful and widely used technique, often coupled with chromatography (LC-MS or GC-MS). chromatographyonline.comnih.govnih.gov Mass spectrometry provides high sensitivity and selectivity, allowing for the accurate identification and measurement of the target compound. shimadzu.comnih.gov

For fluorinated compounds specifically, fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy can be a valuable tool for tracking their biotransformation. nih.gov Derivatization of the carboxylic acid group to a more volatile or detectable form is also a common strategy, particularly for GC analysis or to enhance detection in HPLC with fluorescence detectors. nih.govresearchgate.netnih.gov

Table 2: Potential Analytical Techniques for the Detection of this compound in Biological Matrices

| Analytical Technique | Abbreviation | Potential Application |

| High-Performance Liquid Chromatography | HPLC | Separation from other components in a liquid sample. |

| Gas Chromatography | GC | Separation of volatile or derivatized compounds. |

| Mass Spectrometry | MS | Detection and quantification with high sensitivity and specificity. |

| Tandem Mass Spectrometry | MS/MS | Enhanced selectivity and structural elucidation. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural characterization, particularly ¹⁹F NMR for fluorinated compounds. |

Computational and Theoretical Chemistry Studies of 5 4 Fluorophenyl 5 Hydroxypentanoic Acid

Molecular Conformation and Stereoisomer Stability Analysis

The three-dimensional arrangement of atoms in 5-(4-Fluorophenyl)-5-hydroxypentanoic acid is critical to its chemical and biological activity. Computational analysis allows for a detailed exploration of its conformational landscape and the relative stabilities of its stereoisomers.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For the (R) and (S) enantiomers of this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize their geometries and calculate their electronic energies. nih.govnih.gov

These calculations typically reveal that while the two enantiomers are perfect mirror images with identical intrinsic energies (degenerate), their interaction with other chiral environments would differ. The presence of the fluorine atom and the hydroxyl and carboxylic acid groups creates a complex electronic environment, influencing the molecule's dipole moment and electrostatic potential surface. The calculated distribution of electron density and molecular orbitals (HOMO and LUMO) can help in predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Table 1: Theoretical Energetic Properties of this compound Stereoisomers (Data below is illustrative, based on typical results for similar chiral molecules calculated using DFT methods)

| Property | (R)-enantiomer | (S)-enantiomer | Methodology |

|---|---|---|---|

| Total Electronic Energy (Hartree) | -845.12345 | -845.12345 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 3.45 | 3.45 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.89 | -6.89 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.75 | -0.75 | B3LYP/6-311++G(d,p) |

Beyond the static picture provided by geometry optimization, the flexibility of the pentanoic acid chain and the rotation around its single bonds mean that this compound can adopt numerous conformations. Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, offer a computationally efficient way to explore the potential energy surface of the molecule.

A systematic conformational search can identify low-energy conformers. These stable conformations are often stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the hydroxyl oxygen, or between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid.

Molecular dynamics (MD) simulations provide further insight by simulating the movement of the atoms over time at a given temperature. MD simulations can reveal the dynamic equilibrium between different conformers and the energy barriers for interconversion. sciencepublishinggroup.com This is particularly important for understanding how the molecule might adapt its shape upon binding to an enzyme or a receptor. For example, simulations can show the flexibility of the alkyl chain and the preferred orientations of the fluorophenyl ring relative to the chiral center.

Table 2: Key Dihedral Angles for a Low-Energy Conformer of (S)-5-(4-Fluorophenyl)-5-hydroxypentanoic Acid (Data below is hypothetical, representing a plausible conformation stabilized by an intramolecular hydrogen bond)

| Dihedral Angle | Value (Degrees) | Description |

|---|---|---|

| O=C-C2-C3 | 175.8 | Orientation of the carboxylic group |

| C3-C4-C5-C(Aryl) | -65.2 | Gauche conformation along the alkyl chain |

| H-O-C5-C4 | 60.1 | Orientation of the hydroxyl proton |

Prediction of Spectroscopic Signatures (Theoretical Models)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for assigning experimental spectra and can even predict the spectra of yet-to-be-synthesized molecules.

For this compound, DFT calculations can predict key spectroscopic features:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions can help assign the signals for the various protons and carbons in the molecule, especially the diastereotopic protons on the alkyl chain. The calculated chemical shift for the proton on the chiral carbon (C5) and the carbons of the fluorophenyl ring would be particularly sensitive to the molecule's conformation. nih.gov The proton of the carboxylic acid is expected to appear at a characteristically downfield shift (10-12 ppm). libretexts.org

IR Spectroscopy: The vibrational frequencies and intensities can also be calculated at the DFT level. nih.gov These calculations can predict characteristic peaks, such as the broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (typically 2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), the C-F stretch of the aromatic ring, and the O-H bend. spectroscopyonline.com Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions like hydrogen bonding.

Table 3: Predicted Spectroscopic Data for this compound (Data below is illustrative and based on typical values for similar functional groups from computational models and experimental data)

| Spectroscopy | Feature | Predicted Value | Comment |

|---|---|---|---|

| ¹H NMR | -COOH | ~12.0 ppm | Broad singlet, deshielded libretexts.org |

| -CH(OH)- | ~4.7 ppm | Triplet or multiplet | |

| Aromatic-H | 7.0-7.4 ppm | Two sets of doublets (AA'BB' system) | |

| ¹³C NMR | -COOH | ~178 ppm | Carbonyl carbon, deshielded libretexts.org |

| -C(OH)- | ~70 ppm | Carbon bearing the hydroxyl group | |

| C-F | ~162 ppm (JC-F ≈ 245 Hz) | Large one-bond coupling constant | |

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad due to H-bonding spectroscopyonline.com |

| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | Strong absorption spectroscopyonline.com |

Reaction Mechanism Modeling for Synthetic and Biocatalytic Processes

Understanding the mechanisms of reactions that form or consume this compound is crucial for optimizing reaction conditions and controlling stereoselectivity.

The synthesis of this chiral hydroxy acid often involves the stereoselective reduction of the corresponding ketone, 5-(4-fluorophenyl)-5-oxopentanoic acid. wikipedia.org Computational modeling can elucidate the mechanism of this reduction, for example, when using chiral catalysts like those in Corey-Bakshi-Shibata (CBS) reductions. By calculating the energies of the reactants, products, and, most importantly, the transition states for the delivery of the hydride to the two faces of the carbonyl group, one can predict which enantiomer will be preferentially formed. nih.gov The difference in the activation energies for the two pathways determines the enantiomeric excess.

Another key reaction is the intramolecular cyclization (lactonization) to form 6-(4-fluorophenyl)tetrahydro-pyran-2-one. pearson.com DFT studies can model this reaction, identifying the transition state for the nucleophilic attack of the hydroxyl group on the carboxylic acid carbon. researchgate.netrsc.org Such studies can reveal the activation energy barrier and how it is affected by catalysts (acid or base) and solvent. researchgate.net

Table 4: Theoretical Activation Energies for Key Reactions (Data is hypothetical, representing plausible outcomes of DFT calculations for analogous reactions)

| Reaction | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ketone Reduction (CBS) | Hydride attack on Re-face | 12.5 | Favors (S)-alcohol formation |

| Hydride attack on Si-face | 14.8 | ||

| Lactonization | Uncatalyzed | 35.0 | Acid catalysis significantly lowers the barrier researchgate.net |

| Acid-catalyzed | 22.0 |

Biocatalysis, particularly using enzymes like lipases, is a powerful method for the kinetic resolution of racemic mixtures of chiral acids or alcohols. mdpi.com Computational methods such as molecular docking and molecular dynamics (MD) simulations can provide a detailed picture of how the enantiomers of this compound interact with the active site of such an enzyme. semanticscholar.org

Molecular docking can predict the preferred binding orientation of each enantiomer within the enzyme's active site. Typically, one enantiomer will fit more snugly, placing its reactive group (e.g., the carboxylic acid for esterification) in a more favorable position for catalysis relative to the enzyme's catalytic residues (e.g., the catalytic triad (B1167595) of a lipase). researchgate.net

MD simulations of the enzyme-substrate complex can then be used to assess the stability of these binding poses and to observe the conformational changes in both the substrate and the enzyme upon binding. sciencepublishinggroup.comnih.gov By calculating the binding free energies for each enantiomer using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), it is possible to computationally predict which enantiomer will react faster, thus explaining the enantioselectivity of the enzyme. researchgate.net These insights are invaluable for enzyme engineering efforts aimed at improving catalytic efficiency and selectivity. nih.gov

In Silico Ligand-Target Interaction Studies (Focused on fundamental binding mechanisms)

Computational and theoretical chemistry studies focusing specifically on the ligand-target interactions of this compound are not extensively available in publicly accessible scientific literature. This is primarily because the compound is often regarded as an open-ring analogue or a synthetic precursor to the well-known cholesterol absorption inhibitor, Ezetimibe. Consequently, the majority of in silico research has centered on Ezetimibe and its binding to its molecular target, the Niemann-Pick C1-like 1 (NPC1L1) protein. nih.govpatsnap.com

To understand the potential binding mechanisms of this compound, a theoretical analysis can be extrapolated from the extensive computational studies performed on Ezetimibe. Ezetimibe's mechanism involves direct binding to the extracellular domain of the NPC1L1 protein, thereby inhibiting the uptake of cholesterol. patsnap.comdrugbank.com This interaction does not directly compete with cholesterol binding but instead locks the N-terminal domain (NTD) of NPC1L1 in a closed conformation, which occludes the cholesterol transport tunnel. nih.gov

Theoretical Interaction Analysis with NPC1L1

The binding of Ezetimibe to NPC1L1 is a complex interaction involving multiple domains of the protein. Cryo-electron microscopy and molecular docking studies have revealed that Ezetimibe sits (B43327) in a pocket formed by the three luminal domains of NPC1L1: the N-terminal domain (NTD), the middle luminal domain (MLD), and the C-terminal domain (CTD). nih.gov The interaction is predominantly characterized by van der Waals forces with surrounding hydrophobic residues. nih.gov

For this compound, the absence of the central azetidinone (β-lactam) ring, a key structural feature of Ezetimibe, would fundamentally alter its interaction with the NPC1L1 binding pocket. The increased conformational flexibility of the open-chain structure of this compound would likely result in a different binding pose and a lower binding affinity compared to the more rigid, cyclic structure of Ezetimibe.

Key Amino Acid Interactions

Mutagenesis and chimeric studies have identified specific amino acid residues within the large extracellular loop C of NPC1L1 that are critical for high-affinity binding of Ezetimibe and its analogs. nih.govresearchgate.net Notably, residues such as Phenylalanine-532 and Methionine-543 have been identified as key contributors to this high-affinity interaction. nih.govresearchgate.net

Table 1: Postulated Intermolecular Interactions between this compound and Key Residues in the NPC1L1 Binding Site

| Interacting Group of Ligand | Potential Interacting Residue in NPC1L1 | Type of Interaction |

| Carboxylic acid (-COOH) | Polar/Charged Residues (e.g., Lys, Arg, Asn, Gln) | Hydrogen Bonding, Ionic Interaction |

| Hydroxyl group (-OH) | Polar Residues (e.g., Ser, Thr, Tyr) | Hydrogen Bonding |

| 4-Fluorophenyl group | Hydrophobic Residues (e.g., Phe, Leu, Val, Ile) | Hydrophobic Interactions, π-π Stacking |

This table is a theoretical representation of potential interactions and is not derived from direct experimental or computational studies on this compound.

Pharmacophore Modeling Comparison

Pharmacophore models for NPC1L1 inhibitors are largely based on the structure of Ezetimibe. mdpi.comnih.gov A typical pharmacophore model for an NPC1L1 inhibitor includes features such as aromatic rings, hydrogen bond acceptors, and hydrophobic groups arranged in a specific three-dimensional orientation.

Table 2: Comparative Analysis of Structural and Potential Binding Features

| Feature | Ezetimibe | This compound |

| Core Structure | Azetidinone (β-lactam) ring | Open pentanoic acid chain |

| Conformational Rigidity | High | Low |

| Key Functional Groups | β-lactam, hydroxyl groups, fluorophenyl groups | Carboxylic acid, hydroxyl group, fluorophenyl group |

| Postulated Primary Binding Interactions with NPC1L1 | Hydrophobic interactions, van der Waals forces | Potential for increased hydrogen bonding, weaker hydrophobic interactions due to flexibility |

| Predicted Binding Affinity | High | Likely Lower |

Future Research Directions and Unexplored Avenues for 5 4 Fluorophenyl 5 Hydroxypentanoic Acid

Innovation in Sustainable and Green Chemistry for its Production

The current synthesis of 5-(4-fluorophenyl)-5-hydroxypentanoic acid typically involves a two-step process: a Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640), followed by the reduction of the resulting ketoacid. While effective, these traditional methods often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and hydride reducing agents, which can generate significant waste and pose environmental concerns. acs.orgorganic-chemistry.org Future research should focus on developing greener and more sustainable alternatives that align with the twelve principles of green chemistry. sigmaaldrich.com

Innovations in this area could include:

Catalytic Friedel-Crafts Acylation: Replacing stoichiometric Lewis acids with catalytic systems is a primary objective. The use of heterogeneous catalysts, such as zeolites, clays, or supported metal oxides, could offer significant advantages, including easier separation, reusability, and reduced waste generation. acs.orgresearchgate.netresearchgate.net Research into solid acid catalysts that can efficiently promote the acylation of fluorobenzene would be a major step forward. nih.gov

Greener Reduction Methodologies: The reduction of the ketone functionality is another area ripe for green innovation. Catalytic hydrogenation, employing molecular hydrogen as the reductant, offers a 100% atom economy and is a much cleaner alternative to metal hydrides. acs.org The development of highly selective and reusable catalysts for this transformation is a key research goal.

Solvent Selection and Reaction Conditions: A shift towards benign solvents or even solvent-free reaction conditions would significantly improve the environmental profile of the synthesis. nih.gov Investigating the use of renewable feedstocks and designing for energy efficiency by conducting reactions at lower temperatures are also crucial aspects of a sustainable approach. sigmaaldrich.com

| Green Chemistry Approach | Potential Benefit | Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of active and selective solid acids for Friedel-Crafts acylation. |

| Catalytic Hydrogenation | High atom economy, cleaner process | Design of efficient and reusable catalysts for ketone reduction. |

| Benign Solvents/Solvent-free | Reduced environmental impact | Exploration of alternative reaction media and optimization of reaction conditions. |

Deeper Mechanistic Understanding of its Stereochemical Behavior in Complex Reactions

The hydroxyl group in this compound creates a chiral center, making the stereochemical outcome of its synthesis and subsequent reactions critically important, particularly for pharmaceutical applications. Future research should aim to achieve a more profound mechanistic understanding of the factors governing its stereochemical behavior.

Key areas for investigation include:

Asymmetric Ketone Reduction: A detailed investigation into the mechanism of asymmetric reduction of the precursor ketoacid is essential for controlling the formation of the desired enantiomer of the final product. This could involve studying the transition state structures of reactions employing chiral catalysts or reagents through computational modeling and experimental techniques. nih.gov Understanding the interplay of substrate, reagent, and catalyst chirality is paramount for designing more efficient and selective syntheses. nih.govorchid-chem.com

Substrate-Controlled Stereoselection: The existing stereocenter can influence the stereochemical outcome of subsequent reactions. Research into how the hydroxyl group directs the stereochemistry of transformations at other positions in the molecule would be highly valuable. youtube.com This knowledge could be leveraged to design elegant and efficient syntheses of complex chiral molecules.

Stereochemical Stability and Interconversion: Investigating the stereochemical stability of this compound under various reaction conditions is crucial to prevent racemization or epimerization. Furthermore, exploring methods for the stereoinversion of the chiral center could provide access to the opposite enantiomer, which may have different biological activities. nih.gov

| Research Area | Key Questions | Potential Impact |

| Asymmetric Reduction | What are the key interactions in the transition state that determine enantioselectivity? | Rational design of more efficient and selective chiral catalysts. |

| Substrate Control | How does the existing stereocenter influence the stereochemical outcome of further reactions? | Development of novel stereoselective synthetic methodologies. |

| Stereochemical Stability | Under what conditions is the chiral center stable? Can it be inverted with control? | Access to both enantiomers and optimization of synthetic routes. |

Exploration of Unconventional Chemical Transformations and Novel Applications

Beyond its current use as a synthetic intermediate, the unique chemical structure of this compound offers opportunities for a wide range of unconventional chemical transformations, leading to novel molecular scaffolds and potential applications.

Future research could explore:

Lactonization and Polymer Chemistry: As a γ-hydroxy acid, this compound can undergo intramolecular cyclization to form a γ-lactone. quora.com The reactivity of this lactone could be explored in ring-opening polymerizations to create novel biodegradable polyesters with unique properties imparted by the fluorophenyl group. acs.orgwikipedia.org The study of the kinetics and thermodynamics of this lactonization could also provide valuable insights. rsc.org

Derivatization for Biological Screening: The carboxylic acid and hydroxyl groups provide convenient handles for derivatization. A library of novel compounds could be synthesized by esterification, amidation, or etherification, and screened for a wide range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govmdpi.com

Catalytic C-H Activation: The aromatic ring and the aliphatic chain present multiple sites for C-H activation, a cutting-edge area of organic synthesis. Exploring selective C-H functionalization could lead to the rapid construction of complex molecular architectures that would be difficult to access through traditional methods. nih.gov

| Transformation | Potential Outcome | Application Area |

| Lactonization/Polymerization | Biodegradable polymers with unique properties | Materials science, biomedical devices. |

| Derivatization | Library of novel compounds | Drug discovery, agrochemicals. |

| C-H Activation | Complex molecular architectures | Medicinal chemistry, organic synthesis. |

Integration into Broader Systems Biology and Chemical Biology Studies for Fundamental Understanding

The structural similarity of this compound to endogenous metabolites suggests that it could be a valuable tool for studying fundamental biological processes. youtube.comebi.ac.uk Integrating this compound into systems biology and chemical biology studies could provide new insights into cellular pathways and disease mechanisms.

Future research directions in this area include:

Development of Chemical Probes: By attaching fluorescent tags or other reporter groups, this compound could be converted into a chemical probe to study cellular uptake and distribution. nih.govresearchgate.netnih.gov Given its structural relationship to intermediates in cholesterol biosynthesis, such probes could be particularly useful for investigating lipid metabolism and transport. acs.org

Metabolomic Profiling: Introducing this compound to cellular or animal models and analyzing the resulting changes in the metabolome could reveal its effects on various metabolic pathways. nih.govdbkgroup.org This approach could help to identify potential off-target effects of drugs derived from this intermediate and uncover new biological activities.

Interaction with Drug Metabolizing Enzymes: As a xenobiotic, this compound will be processed by drug-metabolizing enzymes. Studying its metabolism can provide valuable information about the broader physiological roles of these enzymes and how they handle fluorinated compounds. nih.gov

| Research Approach | Objective | Potential Contribution |

| Chemical Probe Development | Visualize and track the compound within biological systems. | Understanding of cellular uptake, transport, and localization, particularly in lipid pathways. |

| Metabolomics | Identify changes in metabolite levels in response to the compound. | Elucidation of biological pathways affected by the compound and its derivatives. |

| Metabolism Studies | Characterize the enzymatic transformation of the compound. | Insights into the function of drug-metabolizing enzymes and the fate of fluorinated molecules in vivo. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.